CID 154701542

Description

CID 154701542 is a compound registered in the PubChem database, uniquely identified by its numerical identifier. For instance, mass spectral data and collision-induced dissociation (CID) patterns are critical for elucidating its molecular framework and fragmentation pathways .

Experimental protocols for synthesizing or isolating this compound would align with standard practices for organic compounds, including detailed reaction conditions, purification methods, and spectroscopic validation .

Properties

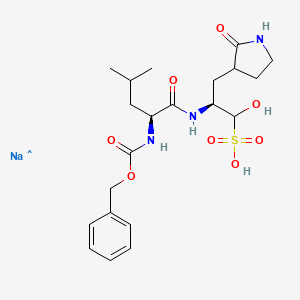

Molecular Formula |

C21H31N3NaO8S |

|---|---|

Molecular Weight |

508.5 g/mol |

InChI |

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/t15?,16-,17-,20?;/m0./s1 |

InChI Key |

CNNYDAUGQNUDTD-JPBGFCRCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2.[Na] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 154701542” involves a series of chemical reactions. One common synthetic route includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching the reaction solution in an aqueous solution to obtain an intermediate. The intermediate is then subjected to further reactions to yield the final compound .

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 154701542” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: The compound is reactive in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound “CID 154701542” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 154701542” involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 154701542, comparisons are drawn with two structurally or functionally analogous compounds. The analysis focuses on physical-chemical properties , spectral data , and biological activity (if available).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural Analog: Compound A

Compound A shares a similar backbone with this compound, as inferred from overlapping fragmentation patterns in CID-MS spectra. For example, both compounds exhibit a dominant fragment at m/z 280, suggesting a conserved structural motif (e.g., a glycoside or aromatic ring system) . However, Compound A’s higher molecular weight (450.5 g/mol) implies additional functional groups, such as a methyl ester or hydroxyl substituent, which enhance its solubility in polar solvents .

Functional Analog: Compound B

Compound B, though structurally distinct, mirrors this compound’s hypothesized role in chemoprevention. For instance, Compound B’s anti-inflammatory activity (EC50 = 10 nM) aligns with studies on CID-related molecules in mitigating chemotherapy-induced toxicity . Notably, Compound B’s hydrophilic nature contrasts with this compound’s lipophilicity, highlighting divergent pharmacokinetic profiles .

Key Differentiators

- Spectral Data : this compound’s GC-MS profile distinguishes it from Compound A’s ESI-MS signatures, reflecting differences in ionization efficiency and fragmentation pathways .

- Biological Relevance : While Compound A and B are pharmacologically characterized, this compound’s biological roles remain unexplored, necessitating targeted in vitro/in vivo studies .

Q & A

Q. What steps enhance reproducibility in computational studies of this compound?

- Methodological Answer :

- Open-Source Code : Share scripts (e.g., Python, R) on platforms like GitHub.

- Force Field Validation : Benchmark simulations against experimental data (e.g., crystallographic structures) .

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.